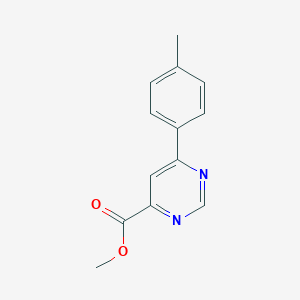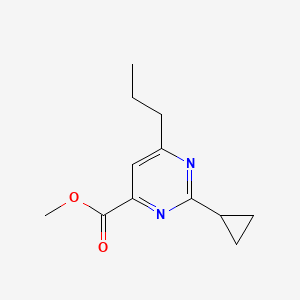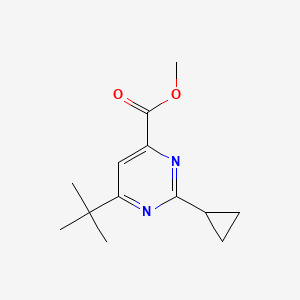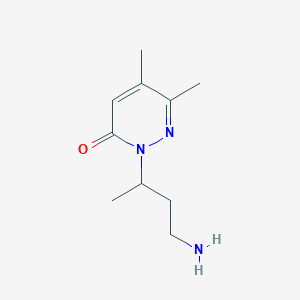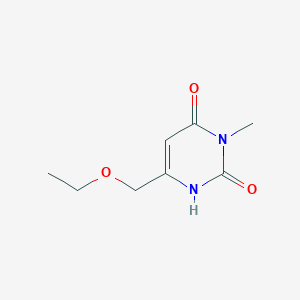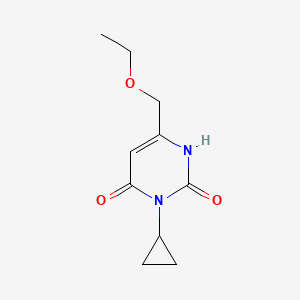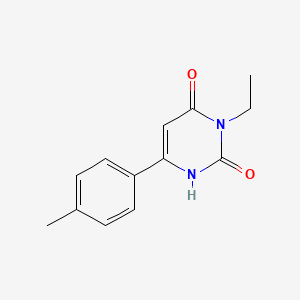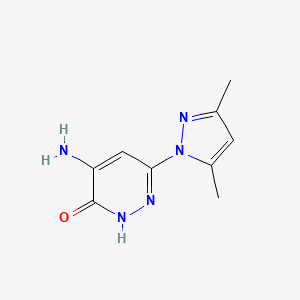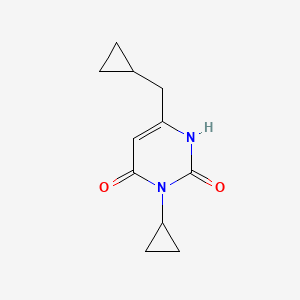
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Diese Verbindung wirkt als Inhibitor von Monocarboxylat-Transportern, insbesondere MCT1 und MCT4. Diese Transporter sind entscheidend für die Stoffwechselprozesse von Krebszellen, oft als Warburg-Effekt bezeichnet . Durch die Hemmung dieser Transporter kann die Verbindung den Stoffwechselfluss in Krebszellen stören, was möglicherweise zum Zelltod führt und einen neuartigen Ansatz für die Krebstherapie bietet.
Stoffwechselstörungen
Aufgrund ihrer Rolle bei der Beeinflussung von Monocarboxylat-Transportern könnte diese Verbindung auch bei der Behandlung von Stoffwechselstörungen wie Typ-II-Diabetes von Vorteil sein. Diese Transporter sind am Laktat-Shuttle und am Glukosestoffwechsel beteiligt, und ihre Hemmung könnte zur Regulierung des Blutzuckerspiegels beitragen.
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are the monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various physiological processes .
Mode of Action
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione inhibits the function of monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal transport of lactate and other monocarboxylates, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of MCT1 and MCT4 affects the glycolytic pathway, a crucial metabolic pathway in cells . This pathway is responsible for the conversion of glucose into pyruvate, with the production of ATP.
Result of Action
The inhibition of MCT1 and MCT4 by 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can lead to significant molecular and cellular effects. It can disrupt normal cellular metabolism, potentially leading to cell death. This makes the compound potentially useful in the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBNFFJNOMYHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


